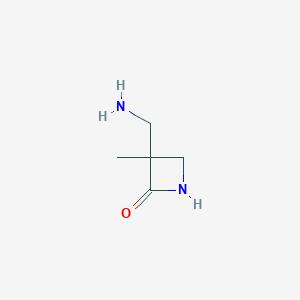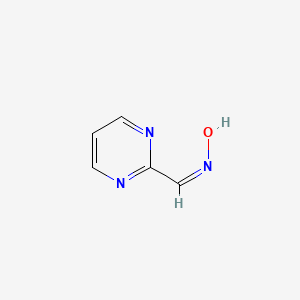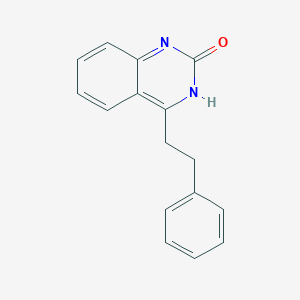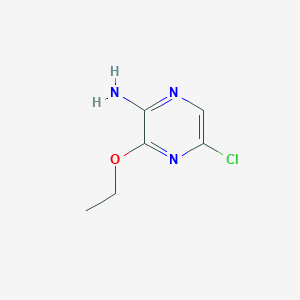
8-nitro-3H-quinoxalin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-nitro-3H-quinoxalin-2-one: is a nitrogen-containing heterocyclic compound that belongs to the quinoxalinone family. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. The presence of a nitro group at the 8th position of the quinoxalinone ring enhances its reactivity and potential for various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-nitro-3H-quinoxalin-2-one typically involves the nitration of quinoxalin-2-one derivatives. One common method is the reaction of quinoxalin-2-one with nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 8th position.
Industrial Production Methods: Industrial production of this compound may involve continuous-flow processes to enhance efficiency and yield. The use of microreactors and photoredox catalysis can be employed to achieve high yields and shorter reaction times. These methods are environmentally benign and can be scaled up for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 8-nitro-3H-quinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form fused ring systems.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Cyclization: Acidic or basic conditions, depending on the desired product.
Major Products Formed:
Reduction: 8-amino-3H-quinoxalin-2-one.
Substitution: Various substituted quinoxalin-2-one derivatives.
Cyclization: Fused ring quinoxalinone derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 8-nitro-3H-quinoxalin-2-one is used as a building block in organic synthesis
Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new therapeutic agents.
Medicine: Due to its biological activities, this compound is investigated for its potential as a drug candidate. It is studied for its effects on various biological targets, including enzymes and receptors.
Industry: The compound is used in the development of materials with specific properties, such as semiconductors and polymers. Its unique structure allows for the design of materials with tailored functionalities.
Wirkmechanismus
The mechanism of action of 8-nitro-3H-quinoxalin-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition of enzymes or the modulation of receptor activities, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
3-nitroquinoxalin-2-one: Similar structure but with the nitro group at the 3rd position.
8-amino-3H-quinoxalin-2-one: The amino derivative of 8-nitro-3H-quinoxalin-2-one.
3,4-dihydroquinoxalin-2-one: Lacks the nitro group but shares the quinoxalinone core structure.
Uniqueness: this compound is unique due to the presence of the nitro group at the 8th position, which imparts distinct reactivity and biological activities. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H5N3O3 |
|---|---|
Molekulargewicht |
191.14 g/mol |
IUPAC-Name |
8-nitro-3H-quinoxalin-2-one |
InChI |
InChI=1S/C8H5N3O3/c12-7-4-9-5-2-1-3-6(11(13)14)8(5)10-7/h1-3H,4H2 |
InChI-Schlüssel |
XARDKOSMBIPEIA-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)N=C2C(=N1)C=CC=C2[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6H-Pyrrolo[3,2-d]pyrimidine](/img/structure/B11924700.png)




![2,7-Dimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11924729.png)






